![molecular formula C15H14N2O3S B2800611 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 891752-37-7](/img/structure/B2800611.png)
2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Overview
Description
“2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the molecular formula C15H14N2O3S . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazo[2,1-b][1,3]thiazole ring substituted with a 4-ethoxyphenyl group at the 6-position and an acetic acid group at the 2-position . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and molecular weight can be found in chemical databases .Scientific Research Applications
Antimicrobial and Antifungal Activity
- A study synthesized derivatives of imidazo[2,1-b]thiazol-3-yl]acetic acid, evaluating their antibacterial and antifungal activities. Some compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
- Another research developed new hydrazone derivatives of 6-(4-nitrophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, showing significant antibacterial and antifungal activity (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).
Synthesis and Chemical Characterization
- Studies have focused on the synthesis of novel compounds using imidazo[2,1-b]thiazole derivatives, exploring their structural characteristics and potential for further application (Dangi, Hussain, & Talesara, 2011).
Potential Biological Effects
- Research has been conducted on the modulation of CD2-receptors in human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles, suggesting possible immunological effects (Harraga et al., 1994).
- Another study synthesized arylidenehydrazides from imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide and evaluated their cytotoxicity, indicating potential applications in cancer research (Gürsoy & Güzeldemirci, 2007).
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole-based compounds have been found to interact with various targets such asDNA dodecamer and caspase-3 . These targets play crucial roles in cellular processes, with DNA dodecamer being involved in genetic information storage and caspase-3 playing a key role in apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the interaction of the compound with caspase-3 can lead to multicaspase activation and ultimately apoptosis . This means that the compound can induce programmed cell death, which is a crucial mechanism in controlling cell proliferation and in the treatment of diseases like cancer .
Biochemical Pathways
It’s known that the activation of caspase-3 is a key step in theapoptotic pathway . This pathway is responsible for programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing uncontrolled cell proliferation .
Pharmacokinetics
It’s known that imidazo[2,1-b][1,3]thiazole-based compounds have goodmetabolic stability and cell permeability , which are important factors for bioavailability.
Result of Action
The compound exhibits significant cytotoxic activity against various cancer cell lines . For instance, it has been found to cause mitochondrial membrane depolarization in MCF-7 cells, a type of breast cancer cell . This leads to multicaspase activation and ultimately apoptosis, resulting in the death of the cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds in the imidazo[2,1-b][1,3]thiazine class have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei 427, showing good metabolic stability and excellent cell permeability .
Cellular Effects
Related compounds have shown the ability to suppress the growth of various cancer cells .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-12-5-3-10(4-6-12)13-8-17-11(7-14(18)19)9-21-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNFGNOUNFISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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